molecular formula C17H20O9S B14808389 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Cat. No.: B14808389
M. Wt: 400.4 g/mol
InChI Key: JYMOPIWZWABELF-NQNKBUKLSA-N
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Preparation Methods

The synthesis of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose involves several steps. The starting material is typically a glucopyranose derivative, which undergoes acetylation and tosylation reactions. The reaction conditions often involve the use of acetic anhydride and p-toluenesulfonyl chloride in the presence of a base such as pyridine . The compound is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is valuable in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose involves its interaction with viral enzymes and proteins. The compound’s acetyl and tosyl groups play a crucial role in inhibiting viral replication by interfering with the viral DNA polymerase and other essential enzymes. This inhibition prevents the virus from replicating and spreading, making it a potential candidate for antiviral drug development.

Comparison with Similar Compounds

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of acetyl and tosyl groups, which contribute to its potential antiviral activity and versatility in chemical synthesis.

Properties

Molecular Formula

C17H20O9S

Molecular Weight

400.4 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R)-3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3/t13-,14-,15+,16-,17-/m1/s1

InChI Key

JYMOPIWZWABELF-NQNKBUKLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C

Origin of Product

United States

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